N-(2-bromo-4-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a tricyclic core with fused oxa- and diaza-heterocycles, a propyl substituent, and a brominated aromatic system. Its synthesis likely involves multi-step reactions, including sulfanyl group incorporation and bromination, as inferred from analogous synthetic pathways for bioactive acetamides .
The compound’s structural complexity aligns with strategies in pharmaceutical research to enhance target specificity and metabolic stability. However, its large molecular weight and polycyclic architecture may pose challenges in solubility and bioavailability, common issues for similar tricyclic derivatives .
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O3S/c1-3-10-26-21(28)20-19(14-6-4-5-7-17(14)29-20)25-22(26)30-12-18(27)24-16-9-8-13(2)11-15(16)23/h4-9,11H,3,10,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMFEQQLIALOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex chemical compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several notable structural components:
- Bromo and methyl substituents on the phenyl ring.
- A sulfanyl group linked to an acetamide moiety.
- A tricyclic structure that includes an oxa and diazatricyclo framework.
Antibacterial Activity
Recent studies have shown that derivatives of similar compounds exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated activity exceeding that of standard antibiotics like ampicillin by 10–50 fold against strains such as Enterobacter cloacae and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| E. cloacae | 0.004–0.03 mg/mL | 0.008–0.06 mg/mL |
| E. coli | Higher MIC values | Variable MBC values |
| Staphylococcus aureus | 0.015 mg/mL | 0.30 mg/mL |
The compound's effectiveness appears to correlate with its structural features, particularly the presence of the tricyclic system which enhances binding affinity to bacterial targets.
Antifungal Activity
In addition to antibacterial properties, the compound also exhibits antifungal activity. Compounds with similar structures have shown good to excellent antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains .
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Trichoderma viride | 0.004 mg/mL |
| Aspergillus fumigatus | Higher MIC values |
The biological activity of this compound is thought to involve interaction with specific molecular targets within microbial cells:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt peptidoglycan synthesis in bacterial cell walls.
- Membrane Disruption : The hydrophobic nature of the tricyclic structure may facilitate membrane penetration.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
Case Studies
A study published in the journal Antibiotics highlighted a derivative of this compound that exhibited potent antibacterial effects against resistant strains of bacteria . The study utilized both in vitro assays and computational docking studies to elucidate the binding interactions between the compound and bacterial enzymes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s bromine and propyl groups distinguish it from impurities C and D, which prioritize nitro and carbonyl functionalities. These differences likely alter electronic properties and metabolic pathways .
Computational and Experimental Comparison Strategies
Graph-Based Structural Analysis
Graph-theoretical methods, which treat atoms as nodes and bonds as edges, are critical for comparing such complex molecules. The tricyclic core of the target compound necessitates advanced algorithms to resolve isomorphism challenges, as traditional bit-vector methods (e.g., SMILES-based fingerprints) may overlook stereochemical and topological nuances .
Lumping Strategy for Property Prediction
The lumping approach groups compounds with similar substructures (e.g., acetamide backbones, halogenated aromatics) to predict physicochemical behavior. For example, the bromophenyl group in the target compound could be lumped with other halogenated aromatics, suggesting shared reactivity in electrophilic substitution or photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
